5-Azido-2-chloropyridine
CAS No.: 41288-92-0
Cat. No.: VC8012845
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41288-92-0 |
|---|---|
| Molecular Formula | C5H3ClN4 |
| Molecular Weight | 154.56 |
| IUPAC Name | 5-azido-2-chloropyridine |
| Standard InChI | InChI=1S/C5H3ClN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H |
| Standard InChI Key | RKCOCNNDMTVMJM-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1N=[N+]=[N-])Cl |
| Canonical SMILES | C1=CC(=NC=C1N=[N+]=[N-])Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Azido-2-chloropyridine possesses a pyridine backbone with substituents at the 2- and 5-positions. The molecular formula C₅H₃ClN₄ corresponds to a molar mass of 154.56 g/mol . Key structural descriptors include:
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SMILES Notation:
C1=CC(=NC=C1N=[N+]=[N-])Cl -
InChI Key:
RKCOCNNDMTVMJM-UHFFFAOYSA-N -
InChI:
InChI=1S/C5H3ClN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H
The azide group (-N₃) at position 5 introduces significant polarity and reactivity, while the chlorine atom at position 2 enhances the electron-deficient nature of the pyridine ring, facilitating nucleophilic aromatic substitutions .
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data for 5-azido-2-chloropyridine reveals distinct CCS values across adducts, critical for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.01190 | 124.3 |
| [M+Na]+ | 176.99384 | 139.5 |
| [M-H]- | 152.99734 | 130.0 |
These values aid in distinguishing the compound from structural analogs in complex mixtures .
Synthetic Methodologies
Diazotization-Azidation Route
The most direct synthesis involves diazotization of 3-amino-2-chloropyridine followed by azide substitution. Sawanishi et al. (1987) reported this method using sodium nitrite in acidic media to generate a diazonium intermediate, which subsequently reacts with sodium azide under controlled conditions . Key steps include:
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Diazotization: Treatment of 3-amino-2-chloropyridine with NaNO₂ and HCl at 0–5°C.
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Azidation: Quenching the diazonium salt with NaN₃ yields 5-azido-2-chloropyridine in 68–72% yield .
This route benefits from readily available starting materials but requires careful temperature control to avoid premature decomposition of the azide.
Appel-Type Halogenation-Azidation
Chemical Reactivity and Transformations
Photolytic Ring Expansion
Upon UV irradiation in methanolic sodium methoxide, 5-azido-2-chloropyridine undergoes ring expansion to form 4-methoxy-5H-1,3-diazepines . The proposed mechanism involves:
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Nitrene Formation: Photolytic cleavage of the azide group generates a singlet nitrene intermediate.
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Azirine Intermediate: Intramolecular cyclization forms a strained azirine ring.
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Methanolysis: Nucleophilic attack by methoxide opens the azirine, yielding the diazepine product.
This transformation exemplifies the compound’s utility in synthesizing seven-membered heterocycles, which are prevalent in bioactive molecules .
Staudinger Reduction
The azide group readily participates in Staudinger reactions with triphenylphosphine (PPh₃), forming iminophosphorane intermediates. Subsequent hydrolysis can yield 5-amino-2-chloropyridine, though competing side reactions often necessitate optimized conditions:
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Phosphine Stoichiometry: Excess PPh₃ leads to phosphine oxide byproducts, reducing yields .
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Solvent Effects: Anhydrous DMF or THF improves reaction efficiency by minimizing hydrolysis .
Applications in Organic Synthesis
Precursor to Diazepines
The photolytic conversion of 5-azido-2-chloropyridine to 4-methoxy-5H-1,3-diazepines (Fig. 1) enables access to neurologically active compounds. Diazepines exhibit anticonvulsant and anxiolytic properties, making this route valuable for medicinal chemistry .
Click Chemistry Substrate
The azide moiety allows participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. Such reactions are pivotal in:
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